
3-Hexyl-5-iodo-2-thiophenecarboaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-5-iodo-2-thiophenecarboaldehyde is an organosulfur compound with the molecular formula C11H15IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a hexyl chain and an iodine atom attached to the thiophene ring, as well as an aldehyde functional group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde typically involves the iodination of 3-hexylthiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-hexylthiophene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: 3-Hexyl-5-iodo-2-thiophenecarboxylic acid.
Reduction: 3-Hexyl-5-iodo-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-5-iodo-2-thiophenecarboaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various nucleophilic addition and condensation reactions. The iodine atom can undergo substitution reactions, making the compound versatile in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxaldehyde: A simpler analog without the hexyl and iodine substituents.
3-Hexylthiophene: Lacks the iodine and aldehyde groups.
5-Iodo-2-thiophenecarboxaldehyde: Similar but without the hexyl chain
Uniqueness: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde is unique due to the combination of its hexyl chain, iodine atom, and aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing more complex molecules .
Eigenschaften
Molekularformel |
C11H15IOS |
|---|---|
Molekulargewicht |
322.21 g/mol |
IUPAC-Name |
3-hexyl-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15IOS/c1-2-3-4-5-6-9-7-11(12)14-10(9)8-13/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
CYSIOLSDEIZBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
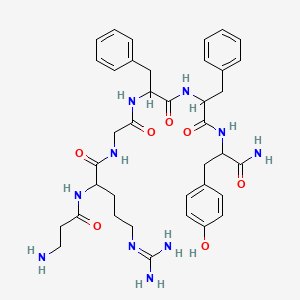


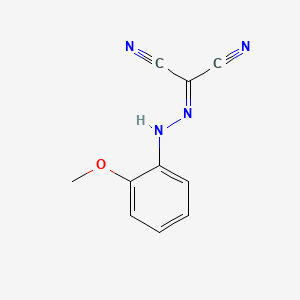

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
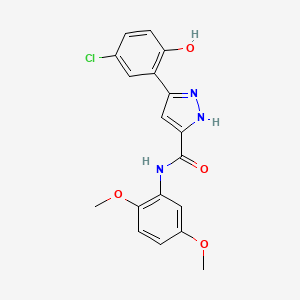

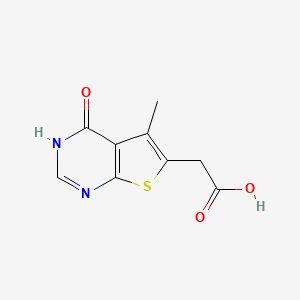
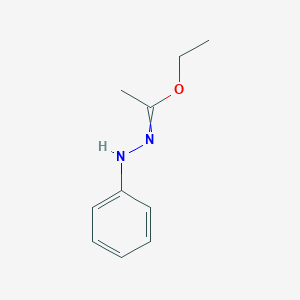
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
